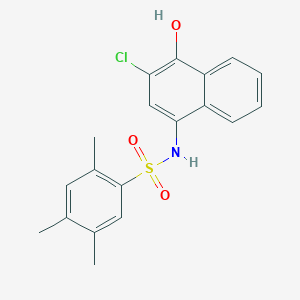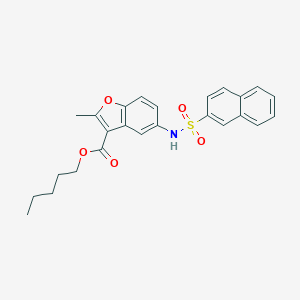
N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide, also known as CHN-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CHN-1 is a sulfonamide derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and neurodegeneration. N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide inhibits the NF-κB pathway, which is a key regulator of inflammation and cancer. N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide also inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation. Additionally, N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide activates the Nrf2 pathway, which is a key regulator of cellular antioxidant defense.
Biochemical and Physiological Effects:
N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Moreover, N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been shown to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide is its high purity and high yield synthesis method. This allows for reproducible experiments and accurate data analysis. However, one of the limitations of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide. One direction is to investigate the potential of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide as a therapeutic agent for the treatment of cancer. Moreover, there is a need to investigate the pharmacokinetics and pharmacodynamics of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide in vivo to determine its potential as a drug candidate. Additionally, there is a need to investigate the potential of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide exhibits anti-inflammatory and anti-cancer properties and has been shown to have neuroprotective effects. The synthesis method of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been optimized to yield high purity and high yield. However, N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has limited solubility in aqueous solutions, which may limit its use in certain experiments. There are several future directions for the research of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide, including investigating its potential as a therapeutic agent for inflammatory diseases, cancer, and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide involves the reaction of 3-chloro-4-hydroxy-1-naphthalene with 2,4,5-trimethylaniline in the presence of sulfuric acid. The resulting product is then treated with sulfuryl chloride and ammonia to obtain N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide. The synthesis method has been optimized to yield high purity and high yield of N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide.
Applications De Recherche Scientifique
N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, N-(3-chloro-4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-11-8-13(3)18(9-12(11)2)25(23,24)21-17-10-16(20)19(22)15-7-5-4-6-14(15)17/h4-10,21-22H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQVFKHUPWIQSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491951.png)
![Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491953.png)

![2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491966.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B491968.png)
![Propan-2-yl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491976.png)
![Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491978.png)
![Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491981.png)
![5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B491984.png)
![3-{[(3-Carboxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B491987.png)
![Ethyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate](/img/structure/B491990.png)